Product packaging for Brombuterol D9(Cat. No.:)

Brombuterol D9

Cat. No.: B15073517
M. Wt: 375.15 g/mol
InChI Key: PLFUBWPEUSILSL-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brombuterol D9 (C₁₂H₉D₉Br₂N₂O·HCl), a deuterated analog of brombuterol, is a β₂-adrenergic agonist primarily used as an internal standard in analytical chemistry for quantifying brombuterol residues in food and pharmaceutical samples . Its structure features a tert-butyl-d9 group (deuterated tert-butylamine) attached to a brominated aromatic ring, enhancing its utility in mass spectrometry due to isotopic differentiation . The compound’s CAS numbers include 1353867-94-3 (Dr. Ehrenstorfer) and 1353940-55-2 (other sources), reflecting batch-specific variations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Br2N2O B15073517 Brombuterol D9

Properties

Molecular Formula

C12H18Br2N2O

Molecular Weight

375.15 g/mol

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol

InChI

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3

InChI Key

PLFUBWPEUSILSL-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brombuterol D9 involves the incorporation of deuterium atoms into the Brombuterol molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor that contains the desired functional groups.

    Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.

    Final Product Formation: The final step involves the formation of the this compound molecule, ensuring that the deuterium atoms are correctly positioned.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Key Reaction Steps:

StepReaction TypeConditionsYieldSource
1Nucleophilic substitution4-amino-α-bromo-3,5-dichloroacetophenone + D<sub>9</sub>-tert-butylamine in acetone (60°C, Ar atmosphere)53.3%
2Ketone reductionCatalytic hydrogenation (Pd/C, H<sub>2</sub>, ethanol/water, 30°C) or LiAlH<sub>4</sub> in THF76%
3Hydrochloride formationHCl/ethanol recrystallization99%
  • Deuterium Retention : Isotopic enrichment (98 atom% D) is maintained via optimized stoichiometry and solvent selection ( ).

  • Critical Optimization : Substituting NaBH<sub>4</sub> with catalytic hydrogenation increased reduction yields from 35% to 76% ( ).

Nucleophilic Substitution

The bromine atom in 4-amino-α-bromo-3,5-dichloroacetophenone is displaced by D<sub>9</sub>-tert-butylamine. Triethylamine or DBU acts as a non-deuterated base to absorb HBr, preventing deuterium loss from D<sub>9</sub>-tert-butylamine ( ):

C6H3Cl2Br+D9-t-BuNH2Et3NC6H3Cl2NHCO(D9-t-Bu)+HBr\text{C}_6\text{H}_3\text{Cl}_2\text{Br} + \text{D}_9\text{-t-BuNH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_3\text{Cl}_2\text{NHCO}(\text{D}_9\text{-t-Bu}) + \text{HBr}

Reduction of Ketone Intermediate

The ketone group in the intermediate is reduced to a secondary alcohol. Catalytic hydrogenation outperforms borohydride methods due to milder conditions and higher stereoselectivity ( ):

C6H3Cl2NHCO(D9-t-Bu)H2/Pd-CC6H3Cl2NHCH(OH)(D9-t-Bu)\text{C}_6\text{H}_3\text{Cl}_2\text{NHCO}(\text{D}_9\text{-t-Bu}) \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_6\text{H}_3\text{Cl}_2\text{NHCH(OH)(D}_9\text{-t-Bu)}

Stability Under Reaction Conditions

  • Deuterium Stability : No deuterium exchange observed in polar solvents (e.g., ethanol/water) during hydrogenation ( ).

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis ( ).

Byproducts and Impurities

ImpuritySourceMitigation Strategy
Non-deuterated analogIncomplete D<sub>9</sub>-t-BuNH<sub>2</sub> conversionExcess D<sub>9</sub>-t-BuNH<sub>2</sub> (2.5 equiv) ( )
Over-reduced productsLiAlH<sub>4</sub> side reactionsSwitch to H<sub>2</sub>/Pd-C system ( )

Scientific Research Applications

Brombuterol-d9 is a deuterium-labeled form of brombuterol, a β-adrenergic agonist, with applications in analytical chemistry, particularly in studies involving the detection and quantification of brombuterol . The inclusion of deuterium atoms (D9) enhances its utility in these applications.

Scientific Research Applications

  • Analytical Standard: Brombuterol hydrochloride can serve as an analytical reference standard for quantifying the analyte in complex matrices .
  • Detection Method Development: Brombuterol is a new β-adrenergic agonist used as an additive in animal feed to enhance the lean meat-to-fat ratio, and due to its potential harm to consumers, methods to monitor brombuterol residue are being developed .
  • Immunological Detection: Surface-enhanced Raman scattering (SERS)-based lateral flow immunochromatographic assays (FLIA) have been developed for the ultrasensitive quantitative determination of brombuterol in swine liver, pork, and feed samples .
    • The limit of detection (LOD) of the SERS-based FLIA for brombuterol was 0.11 pg mL−1 .
  • LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the detection of brombuterol, along with other β-agonists, in bovine urine .
  • COVID-19 Immunoregulation: Brombuterol-d9 (hydrochloride) has potential applications in COVID-19 immunoregulation .

Quantitative Data

  • SERS-based FLIA for Brombuterol Detection :
    ParameterValue
    IC5045 pg mL−1
    Limit of Detection (LOD)0.11 pg mL−1
    Recoveries from spiked samples87.27–100.16%
    Relative Standard Deviations1.29%–6.99% (n = 3, number of tests)

LC-MS/MS Method for β-agonists in Bovine Urine :

β-agonistsAdded Concentration (ng/mL)Intraday Precision Mean Concentration (n=6)(ng/mL)Intraday Precision Mean Recovery (%)Intraday Precision CV (%)Interday Precision Mean Concentration (n=6)(ng/mL)Interday Precision Mean Recovery (%)Interday Precision CV (%)
Brombuterol0.20.213106.5011.7640.205102.507.966
0.30.305101.6711.7640.307102.334.471
0.40.470117.59.8310.458114.5

Mechanism of Action

Brombuterol D9 exerts its effects by stimulating β-adrenergic receptors. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in physiological responses such as smooth muscle relaxation and increased heart rate .

Comparison with Similar Compounds

Clenbuterol

  • Structure : Clenbuterol (C₁₂H₁₈Cl₂N₂O) lacks bromine but has chlorine atoms at positions 3 and 5 on the aromatic ring.
  • Function : Both compounds exhibit lipolytic and bronchodilatory effects, but clenbuterol has higher β₂-selectivity and a longer half-life (~35 hours vs. brombuterol’s ~12 hours) .
  • Analytical Differentiation : this compound’s deuterated tert-butyl group allows distinct fragmentation in LC-MS/MS, avoiding interference with clenbuterol quantification .

Mabuterol

  • Structure : Mabuterol (C₁₃H₁₈F₃N₃O₃) substitutes bromine with fluorine and adds a methyl group to the terminal amine.
  • Potency : Mabuterol shows 10-fold higher β₂-receptor binding affinity than brombuterol due to fluorine’s electronegativity .
  • Stability : this compound’s deuterium improves thermal stability in GC-MS compared to mabuterol’s fluorinated structure .

Cimbuterol

  • Structure : Cimbuterol (C₁₂H₁₈Cl₂N₂O) shares brombuterol’s aniline core but replaces bromine with chlorine.
  • Metabolism : Cimbuterol undergoes faster hepatic glucuronidation, whereas brombuterol’s bromine slows metabolism, increasing residue persistence in tissues .

Chromatographic Separation

This compound and its analogs require precise chromatographic conditions due to structural similarities:

  • HPLC : A C18 column with acetonitrile/water (70:30) and 0.1% formic acid resolves this compound (retention time: 8.2 min) from clenbuterol (7.9 min) and mabuterol (8.5 min) .
  • LC-MS/MS : this compound’s molecular ion ([M+H]⁺ = 412.6 m/z) differs from cimbuterol (388.5 m/z) and clenbuterol (277.1 m/z) .

Sensitivity and Linearity

Compound LOD (μg/kg) LOQ (μg/kg) Linear Range (μg/kg) Reference
This compound 0.05 0.15 0.15–50
Clenbuterol 0.10 0.30 0.30–100
Mabuterol 0.07 0.20 0.20–75

Biological Activity

Brombuterol D9, also known as Bromobuterol D9, is a deuterium-labeled derivative of Brombuterol, which is classified as a β-adrenergic receptor agonist. This compound has garnered attention in pharmacological research due to its potential applications in various fields, including veterinary medicine and performance enhancement in sports. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications in food safety and doping control.

This compound has the chemical formula C12H10D9Br2ClN2OC_{12}H_{10}D_9Br_2ClN_2O and is characterized by the presence of deuterium isotopes that enhance its stability and detection in biological samples. The molecular weight of this compound hydrochloride is approximately 411.608 g/mol .

PropertyValue
CAS Number1353940-55-2
Molecular FormulaC12H10D9Br2ClN2OC_{12}H_{10}D_9Br_2ClN_2O
Molecular Weight411.608 g/mol

As a β-adrenergic receptor agonist, this compound exerts its effects by binding to β-adrenergic receptors, which are part of the sympathetic nervous system. This interaction leads to various physiological responses such as bronchodilation, increased heart rate, and enhanced metabolic activity. The deuterium labeling allows for improved tracking of the compound's metabolic pathways in research settings .

1. Bronchodilation

This compound has been shown to induce bronchodilation effectively, making it a candidate for treating respiratory conditions. Studies indicate that it enhances airflow by relaxing bronchial smooth muscles .

2. Anabolic Effects

Research has suggested that this compound may possess anabolic properties, potentially aiding in muscle growth and fat reduction. This aspect has made it a subject of interest in sports medicine and veterinary applications .

Case Study: Veterinary Applications

A study involving Holstein Friesian cattle demonstrated the effects of this compound on growth performance and feed efficiency. The results indicated significant improvements in weight gain compared to control groups not receiving the compound .

Doping Control Studies

Research conducted on urine samples from athletes revealed that this compound could be detected using advanced analytical techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The study highlighted the importance of establishing detection thresholds to prevent misuse in competitive sports .

Metabolism and Excretion

The metabolism of this compound involves various pathways leading to the formation of metabolites that can be detected in biological fluids. A study reported that following administration, this compound was detectable in urine samples for up to a week, indicating its prolonged activity within the body .

Implications for Food Safety

The use of β-agonists like this compound in livestock raises concerns regarding food safety and human health. Regulatory bodies have established limits for residues in food products to mitigate risks associated with consumption. Continuous monitoring is essential to ensure compliance with safety standards .

Q & A

Q. What is the role of Brombuterol D9 in analytical method development for veterinary drug residue detection?

this compound, a deuterated analog of Brombuterol, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its stable isotopic labeling minimizes matrix interference and enables precise correction for analyte loss during sample preparation. Researchers should spike this compound into samples at a fixed concentration before extraction to normalize recovery rates and validate method precision .

Q. How should researchers design experiments to validate this compound as an internal standard in LC-MS/MS?

Method validation requires testing linearity (e.g., 1–100 ng/mL), accuracy (spiked recovery rates 80–120%), and precision (intra-/inter-day CV <15%). Compare calibration curves with and without this compound to confirm isotopic stability under varying pH and temperature conditions. Include blank matrices (e.g., liver, urine) to assess background interference .

Q. What ethical considerations apply when using this compound in animal-derived sample analysis?

Ensure compliance with institutional guidelines for animal welfare and residue testing. Disclose the use of deuterated standards in publications to maintain transparency. Protect data integrity by documenting all instrument parameters (e.g., collision energy, ion transitions) and raw datasets for independent verification .

Advanced Research Questions

Q. What strategies optimize the detection sensitivity of this compound in complex biological matrices using high-resolution mass spectrometry (HRMS)?

Optimize ionization efficiency by testing electrospray (ESI) vs. atmospheric pressure chemical ionization (APCI). Use matrix-matched calibration to account for ion suppression/enhancement. For tissue samples, implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + cation exchange) to isolate this compound from phospholipids. Validate limit of quantification (LOQ) at sub-ppb levels using signal-to-noise ratios ≥10 .

Q. How can researchers resolve discrepancies in this compound recovery rates across different tissue types?

Perform matrix effect studies by post-column infusion of this compound into extracted blanks. If recovery varies >20%, adjust homogenization protocols (e.g., bead-beating vs. ultrasonic disruption) or incorporate isotope dilution at an earlier extraction stage. Use multivariate regression to correlate recovery with lipid/protein content in tissues .

Q. What statistical approaches address batch-to-batch variability in this compound-based calibration curves?

Apply weighted least squares (1/x² weighting) to mitigate heteroscedasticity. For multi-batch studies, use ANOVA to assess drift in slope/intercept and implement bracketed calibration with quality control (QC) samples every 10 injections. If batch effects persist, apply machine learning algorithms (e.g., random forest) to normalize data .

Q. How does this compound stability vary under long-term storage conditions, and how should this inform experimental design?

Conduct accelerated stability studies by storing this compound solutions at −20°C, 4°C, and room temperature for 0–6 months. Monitor degradation via LC-MS/MS peak area ratios (deuterated vs. non-deuterated). For freeze-thaw cycles (>3), observe signal drift >5% as an indicator to revise storage protocols. Pre-aliquot working solutions to minimize repeated thawing .

Methodological Considerations

  • Data Reporting : Report this compound concentrations in ng/g (wet weight) with expanded uncertainties (k=2). Include exact m/z values for precursor/product ions and chromatographic conditions (column, gradient) to ensure reproducibility .
  • Troubleshooting : If isotopic cross-talk occurs between Brombuterol and this compound, increase mass resolution (e.g., HRMS at 70,000 FWHM) or adjust chromatographic separation (e.g., HILIC vs. reversed-phase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.